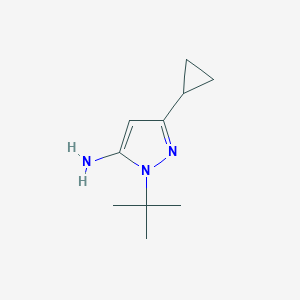

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-tert-butyl-5-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)13-9(11)6-8(12-13)7-4-5-7/h6-7H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJPHLDPFRTLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393097 | |

| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187795-43-3 | |

| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a classical pyrazole formation via a cyclocondensation reaction. This document outlines the probable starting materials, a detailed experimental protocol adapted from established procedures for analogous compounds, and expected analytical data.

Core Synthesis Pathway

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile. The second, and final, step is the cyclocondensation of this β-ketonitrile with tert-butylhydrazine.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

While 3-cyclopropyl-3-oxopropanenitrile is commercially available, a viable synthesis route for this precursor involves the acylation of an acetonitrile anion with a cyclopropylcarbonyl derivative. A common method for the synthesis of β-ketonitriles is the reaction of an ester with acetonitrile in the presence of a strong base.

Step 2: Cyclocondensation to form 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

The core of the synthesis is the reaction of 3-cyclopropyl-3-oxopropanenitrile with tert-butylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl and nitrile functionalities of the β-ketonitrile, followed by cyclization and dehydration to form the stable pyrazole ring. Based on analogous syntheses, this reaction can be carried out in an aqueous basic solution.

Experimental Protocols

The following protocols are adapted from highly analogous and well-documented procedures, particularly the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[1]

Experiment 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile (Proposed)

Materials:

-

Ethyl cyclopropanecarboxylate

-

Acetonitrile

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide (1.1 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

A mixture of ethyl cyclopropanecarboxylate (1.0 eq) and acetonitrile (1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclopropyl-3-oxopropanenitrile.

Experiment 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Materials:

-

tert-Butylhydrazine hydrochloride

-

3-Cyclopropyl-3-oxopropanenitrile

-

Sodium hydroxide (2 M aqueous solution)

-

Deionized water

-

Ice

Procedure:

-

A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermocouple, and a reflux condenser.

-

The flask is charged with tert-butylhydrazine hydrochloride (1.0 eq).

-

A 2 M aqueous solution of sodium hydroxide (1.0 eq) is added, and the mixture is stirred at ambient temperature until a clear solution is formed (approximately 10-15 minutes).

-

3-Cyclopropyl-3-oxopropanenitrile (1.0 eq) is then added to the solution.

-

The reaction mixture is heated to 90 °C (internal temperature) and stirred vigorously for 20-24 hours.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to ambient temperature and then further cooled in an ice-water bath for 1 hour to facilitate precipitation.

-

The resulting solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Boiling Point (°C) |

| tert-Butylhydrazine hydrochloride | C₄H₁₃ClN₂ | 124.61 | 7400-27-3 | White crystalline solid | - |

| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | 109.13 | 118431-88-2 | Colorless to yellow liquid or solid | 124-128 @ 21 Torr[2] |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Expected ¹H NMR Data (CDCl₃, δ ppm) |

| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | C₁₀H₁₇N₃ | 179.26 | 80-90 (estimated) | Off-white to light tan solid | ~5.4 (s, 1H, pyrazole-H), ~3.5 (br s, 2H, NH₂), ~1.8 (m, 1H, cyclopropyl-CH), ~1.6 (s, 9H, t-butyl), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂) |

Mandatory Visualizations

Caption: Overall synthesis pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Caption: Experimental workflow for the synthesis of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, a foundational structure in medicinal chemistry. The strategic placement of a tert-butyl group at the N1 position and a cyclopropyl group at the C3 position significantly influences its physicochemical profile, which in turn dictates its behavior in biological systems. Understanding these properties is paramount for its potential application in drug discovery and development, impacting everything from formulation to pharmacokinetics and pharmacodynamics.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values for the target compound and experimental or computed data for structurally similar analogs to provide a robust comparative analysis.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and two closely related structural analogs. This comparative approach allows for a more nuanced understanding of the contributions of the tert-butyl and cyclopropyl substituents to the overall molecular properties.

| Property | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (Predicted) | 3-cyclopropyl-1H-pyrazol-5-amine (Experimental/Computed) | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Predicted/Inferred) |

| Molecular Formula | C₁₀H₁₇N₃ | C₆H₉N₃[1] | C₈H₁₅N₃ |

| Molecular Weight | 179.27 g/mol | 123.16 g/mol [1] | 153.23 g/mol |

| Physical State | Solid (inferred) | Liquid (at 25 °C) | Solid (inferred) |

| Melting Point | Not Available | Not Applicable (Liquid) | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| logP (Octanol/Water) | ~2.5 - 3.0 | 0.4 (Computed)[1] | ~1.8 - 2.3 |

| Aqueous Solubility | Low | Moderately Soluble | Low to Moderate |

| pKa (most basic) | ~4.5 - 5.5 | Not Available | ~4.5 - 5.5 |

| Density | Not Available | 1.159 g/mL (at 25 °C) | Not Available |

| Refractive Index | Not Available | n20/D 1.566 | Not Available |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below. These are generalized methods standard in the field, as specific experimental reports for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine are not publicly available.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Method: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a pure compound.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution characteristics.

Method: Shake-Flask Method

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A precise volume of the compound solution is added to a vessel containing a known volume of the other phase. The vessel is then sealed and shaken gently at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Method: OECD 105 (Flask Method)

-

Sample Preparation: An excess amount of the test substance is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid altering the temperature during this step.

-

Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, LC-MS).

-

Result Expression: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

General Synthesis Workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Caption: A conceptual workflow for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Influence of Physicochemical Properties on Drug Development

The physicochemical properties of a compound are not independent variables but are interconnected and collectively influence the developability of a drug candidate. The following diagram illustrates the logical relationship between these core properties and key stages of drug development.

Caption: The interplay between physicochemical properties and key drug development outcomes.

Conclusion

The physicochemical properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, inferred from predictive models and comparison with structural analogs, suggest a compound with moderate lipophilicity and likely low aqueous solubility, consistent with a solid physical state. These characteristics are critical for medicinal chemists and drug development scientists to consider when designing new therapeutic agents. The provided experimental protocols offer a standardized approach for the empirical determination of these vital parameters, which is essential for validating computational predictions and advancing a compound through the drug discovery pipeline. The visualizations further clarify the synthetic strategy and the pivotal role of physicochemical properties in the broader context of pharmaceutical development. Further experimental investigation is warranted to definitively characterize this promising scaffold.

References

A Technical Guide to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Synthesis, Properties, and Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a substituted pyrazole with significant potential in medicinal chemistry. Although a specific CAS number for this compound is not publicly cataloged, indicating its novelty, its structural motifs suggest a strong candidacy as a biologically active agent, particularly as a kinase inhibitor. This document outlines its putative structure, physicochemical properties, a detailed potential synthetic protocol, and explores its likely role in targeting key signaling pathways relevant to drug discovery.

Chemical Structure and Properties

The chemical structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is defined by a central pyrazole ring substituted with a tert-butyl group at the N1 position, a cyclopropyl group at the C3 position, and an amine group at the C5 position. This combination of a bulky, lipophilic tert-butyl group and a rigid, three-dimensional cyclopropyl moiety can significantly influence its binding affinity and selectivity for biological targets.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.26 g/mol |

| Appearance | Likely an off-white to light yellow solid |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere |

Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

The synthesis of 1,3,5-substituted pyrazoles is well-documented in chemical literature. A common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketonitrile. The following protocol is a proposed synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, adapted from established procedures for similar compounds.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents: cyclopropylacetonitrile and a suitable ester to form the β-ketonitrile intermediate, followed by cyclization with tert-butylhydrazine.

Caption: Proposed two-step synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

-

To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add cyclopropylacetonitrile (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Following the addition, add ethyl acetate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

-

In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.

-

Add a base (e.g., sodium hydroxide or triethylamine, 1.0 equivalent) to neutralize the hydrochloride salt and generate the free hydrazine.

-

To this solution, add the 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) from Step 1.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 18-24 hours, monitoring by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Biological Activity and Potential Applications in Drug Discovery

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors.[6][7][8][9]

Kinase Inhibition

The structural features of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine suggest its potential as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The N-tert-butyl group can occupy a hydrophobic pocket, while the 3-cyclopropyl and 5-amino groups can be further functionalized to enhance selectivity and potency.

Table 2: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Crizotinib | ALK, ROS1, MET | 24, 46, 8 | [10] |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [10] |

| Erdafitinib | FGFR | 1.2-2.5 | [10] |

| Tozasertib | Aurora Kinases | 3-30 | [10] |

The data in Table 2 illustrates the high potency of pyrazole scaffolds against various kinase targets, supporting the rationale for investigating 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in similar assays.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could modulate key signaling pathways implicated in cancer and other diseases. One such critical pathway is the MAP Kinase (MAPK) signaling cascade.

Caption: Potential inhibition of the MAPK signaling pathway by the title compound.

This diagram illustrates a simplified MAPK pathway, where the pyrazole compound could potentially act as an inhibitor of key kinases such as RAF, thereby blocking downstream signaling that leads to cell proliferation.

Conclusion

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine represents a promising, albeit under-characterized, molecule for drug discovery and development. Its structure is conducive to kinase inhibition, and the synthetic routes to its production are feasible based on established organic chemistry principles. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related compounds in their drug discovery programs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some novel pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to modulate various biological targets have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide delves into the core biological activities of novel pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in the ongoing quest for new and improved therapeutics.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory agents to minimize gastrointestinal side effects.[1]

Quantitative Data: COX Inhibition by Novel Pyrazole Derivatives

| Compound/Reference | Target | IC50 | Notes |

| 3-(trifluoromethyl)-5-arylpyrazole[1] | COX-2 | 0.02 µM | Highly selective over COX-1 (IC50 = 4.5 µM). |

| 3,5-diarylpyrazole[1] | COX-2 | 0.01 µM | Synthesized via Pd-coupling with a 90% yield. |

| Pyrazole-thiazole hybrid[1] | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | Exhibits dual inhibitory activity. |

| Pyrazolo-pyrimidine[1] | COX-2 | 0.015 µM | Identified through computational screening and validated in arthritis models. |

| Pyrazole-chalcone derivatives[2] | COX-2 | 0.73 µM | Identified through virtual screening and in vitro analysis. |

| N5 (acetylated pyrazole)[3] | COX-2 | - | Selectivity index of 47.979. |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of pyrazole derivatives involves the following steps:

-

Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compounds (pyrazole derivatives) at various concentrations are pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX.

-

Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a specific time, after which it is terminated. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: The Cyclooxygenase (COX) Pathway

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Novel pyrazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.[4][6]

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activities

| Compound/Reference | Cancer Cell Line | IC50 | Target Kinase | Kinase Inhibition |

| Compound 59 (Polysubstituted pyrazole)[4] | HepG2 | 2 µM | - | - |

| Compounds 33 & 34 (Indole-pyrazole hybrid)[4] | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 | IC50 = 0.074 & 0.095 µM |

| Compound 43 (Pyrazole carbaldehyde derivative)[4] | MCF7 | 0.25 µM | PI3K | Potent Inhibitor |

| Compounds 53 & 54 (Selanyl-1H-pyrazole)[4] | HepG2 | 15.98 & 13.85 µM | EGFR & VEGFR-2 | Dual Inhibitor |

| Compound 48 (Pyrazolo[4,3-f]quinoline)[4] | HCT116, HeLa | 1.7 & 3.6 µM | Haspin | >90% inhibition @ 100 nM |

| Compound 6 (1,3,4-triarylpyrazole)[6] | HePG-2, MCF-7, PC-3, A-549, HCT-116 | - | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition @ 100 µM |

| Compound 1 (Aryldiazo pyrazole)[7] | HCT-116 | 4.2 µM | Xanthine Oxidase | IC50 = 0.83 µM |

| Compounds 6b & 6d (Diphenyl pyrazole-chalcone)[8] | HNO-97 | 10 & 10.56 µM | - | - |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Reference | Organism | MIC (µg/mL) | Notes |

| Compound 21c[10] | Multi-drug resistant bacteria | 0.25 | 4-fold more potent than gatifloxacin. |

| Compound 23h[10] | Multi-drug resistant bacteria | 0.25 | No cytotoxicity to human LO2 cells. |

| Hydrazone 21a[11] | Bacteria | 62.5–125 | - |

| Hydrazone 21a[11] | Fungi | 2.9–7.8 | More potent than standard drugs. |

| Compound 3c (Pyrano[2,3-c]pyrazole)[12] | Bacteria | - | Potent high inhibitory activity. |

Experimental Protocol: Agar Diffusion Method (Disk Diffusion)

This method is widely used to test the antimicrobial susceptibility of bacteria.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrazole derivative are placed on the surface of the agar.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Logical Relationship: Antimicrobial Activity Evaluation

Conclusion

The diverse biological activities of novel pyrazole derivatives underscore their immense potential in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this versatile chemical scaffold. Further investigations into structure-activity relationships, mechanism of action, and in vivo efficacy will be crucial in translating the promise of these compounds into clinically effective treatments for a range of human diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Theoretical Properties of Substituted Pyrazolamines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazolamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical properties of substituted pyrazolamines, focusing on their synthesis, spectral characteristics, crystallographic data, and biological activities. The information is presented to be a valuable resource for researchers actively engaged in the design and development of pyrazolamine-based compounds.

Synthetic Methodologies and Characterization

The synthesis of substituted pyrazolamines is most commonly achieved through the condensation of β-diketones or their analogs with hydrazine derivatives. A typical synthetic workflow involves the reaction of a chalcone with a hydrazine hydrate in the presence of an acid catalyst.

General Synthetic Protocol

A widely employed method for the synthesis of pyrazoline derivatives from chalcones is as follows:

-

Chalcone Preparation: An appropriate acetanilide and aromatic aldehyde are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide. The mixture is then subjected to ultrasonic irradiation.

-

Cyclization: The synthesized chalcone is then reacted with phenylhydrazine in glacial acetic acid under ultrasonic irradiation to yield the corresponding pyrazoline derivative.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization

The structural elucidation of substituted pyrazolamines relies heavily on spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is instrumental in determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the molecular structure and conformation. For instance, the diastereotopic protons at the C-4 position and the single proton at the C-5 position of the pyrazoline ring typically exhibit a characteristic AMX spin system in the ¹H NMR spectrum.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, N-H, and C=O stretching vibrations are key indicators of the pyrazole ring and associated substituents.[1]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their elemental composition and structural integrity.

The following diagram illustrates a general workflow for the synthesis and characterization of substituted pyrazolamines.

Tabulated Spectroscopic and Crystallographic Data

For ease of comparison and reference, the following tables summarize key spectroscopic and crystallographic data for representative substituted pyrazolamines.

NMR and IR Spectral Data

| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| General Pyrazoline | 3.25-3.64 (dd, 1H, C4-H), 3.92-4.67 (dd, 1H, C4-H), 5.31-6.28 (dd, 1H, C5-H)[1] | - | C=N: 1687-1483[1] |

| N-Acetyl Pyrazoline | 2.3 (s, 3H, COCH₃), 3.1 (dd, 1H, C4-H), 3.8 (dd, 1H, C4-H), 5.5 (dd, 1H, C5-H) | 22.1 (COCH₃), 42.5 (C4), 61.2 (C5), 152.8 (C3), 168.5 (C=O) | C=O: 1660-1670 |

| N-Phenyl Pyrazoline | 3.3 (dd, 1H, C4-H), 4.0 (dd, 1H, C4-H), 5.7 (dd, 1H, C5-H), 6.8-7.3 (m, 5H, Ar-H) | 43.1 (C4), 63.5 (C5), 113.2, 119.0, 129.1, 144.8 (Ar-C), 151.0 (C3) | - |

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substituents and the solvent used.

X-ray Crystallographic Data

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | 10.138(3) | 5.6210(18) | 9.088(3) | 90 | 114.615(10) | 90 | [2] |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | 10.021(2) | 5.719(1) | 8.809(2) | 90 | 90 | 90 | [2] |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | 9.947(2) | 5.669(1) | 8.705(2) | 90 | 90 | 90 | [2] |

| N-Substituted Pyrazoline 1 | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | [3] |

| N-Substituted Pyrazoline 2 | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | [3] |

Note: This table presents a selection of crystallographic data. For complete structural information, including bond lengths and angles, it is recommended to consult the original publications and the Cambridge Crystallographic Data Centre (CCDC).

Biological Activities and Structure-Activity Relationships

Substituted pyrazolamines exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The nature and position of substituents on the pyrazole ring and its appended phenyl rings significantly influence their pharmacological properties.

Antimicrobial Activity

Many substituted pyrazolamines have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table of Antimicrobial Activity (MIC Values)

| Compound/Substituent | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Ref. |

| Compound 9 (Imide-fused pyrazoline) | 4 | >128 | - | - | |

| Indazole 2 | >128 | >128 | - | - | |

| Indazole 3 | >128 | >128 | - | - | |

| Indazole 5 | 64-128 | >128 | - | - | |

| Hydrazone 21a | 62.5-125 | 62.5-125 | 2.9-7.8 | 2.9-7.8 |

Anti-inflammatory Activity

The anti-inflammatory properties of substituted pyrazolamines are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table of Anti-inflammatory Activity (IC₅₀ Values)

| Compound/Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Ref. |

| Diclofenac (Reference) | 0.06 | 0.79 | |

| Celecoxib (Reference) | - | - | |

| Substituted Pyrazoline Derivative A | 15.2 | 1.8 | |

| Substituted Pyrazoline Derivative B | 10.8 | 0.9 |

Molecular Docking and QSAR Studies

Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools for understanding the interactions of pyrazolamine derivatives with their biological targets and for guiding the design of more potent analogs. Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a protein.

The following diagram illustrates the logical relationship in a typical molecular docking study.

References

An In-depth Technical Guide to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications

Introduction

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with tert-butyl and cyclopropyl groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4][5] Derivatives of 5-aminopyrazole, in particular, serve as crucial intermediates in the synthesis of compounds targeting a variety of biological pathways, including kinase inhibitors for cancer therapy.[6] The unique combination of the bulky tert-butyl group and the rigid, three-membered cyclopropyl ring suggests that this molecule is designed to offer specific steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets. This guide will delve into the probable synthetic routes, characterization techniques, and the promising applications of this compound in drug discovery and development.

Synthesis and Experimental Protocols

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine can be extrapolated from established procedures for structurally similar 1-substituted-5-aminopyrazoles. A common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine.

Plausible Synthetic Pathway

A likely synthetic route to prepare the target compound is the reaction of 3-cyclopropyl-3-oxopropanenitrile with tert-butylhydrazine. This reaction typically proceeds via a cyclization-condensation mechanism.

Caption: Plausible synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and should be considered a representative, rather than a definitively validated, procedure for the target compound.[7]

Materials:

-

3-Cyclopropyl-3-oxopropanenitrile

-

tert-Butylhydrazine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (HCl) for salt formation (optional)

-

Ethyl acetate and brine for extraction

Procedure:

-

Preparation of tert-Butylhydrazine Free Base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide to neutralize the hydrochloride and liberate the free base. Extract the tert-butylhydrazine free base with a suitable organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Condensation and Cyclization: To a solution of tert-butylhydrazine (1.0 eq) in ethanol, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq). The mixture is then heated to reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

Purification: The crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Data

While specific experimental data for the target compound is not available, the following table summarizes the expected and typical characterization data based on its structure and data from analogous compounds.

| Property | Expected Value / Data |

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Appearance | Likely a solid at room temperature, ranging from white to light tan. |

| 1H NMR | Expected signals for the tert-butyl protons (singlet, ~1.5 ppm), cyclopropyl protons (multiplets, ~0.6-1.0 ppm), pyrazole ring proton (singlet, ~5.5 ppm), and amine protons (broad singlet). |

| 13C NMR | Expected signals for the carbons of the tert-butyl group, cyclopropyl group, and the pyrazole ring. |

| Mass Spectrometry | Expected molecular ion peak [M+H]+ at m/z 180.15. |

| Infrared (IR) | Characteristic N-H stretching bands for the amine group (~3300-3400 cm-1) and C-H stretching for alkyl groups. |

Potential Applications in Drug Discovery

The structural motifs present in 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine suggest its potential as a valuable building block in the development of therapeutic agents, particularly in oncology and inflammatory diseases.

Kinase Inhibition

Substituted pyrazoles are core components of numerous kinase inhibitors. The amine group at the 5-position provides a key attachment point for further chemical modifications to build molecules that can target the ATP-binding site of various kinases. The tert-butyl and cyclopropyl groups can occupy specific hydrophobic pockets within the enzyme's active site, contributing to both potency and selectivity.

Caption: Role as a core scaffold in kinase inhibitor design.

Anti-proliferative and Anti-tumor Activity

Derivatives of 3-amino-pyrazoles have been investigated for their anti-tumor properties. A patent for 3(5)-amino-pyrazole derivatives highlights their potential use as antitumor agents.[8] Furthermore, novel 5-amino pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines.[1] This suggests that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could serve as a precursor for novel anti-cancer drugs.

Conclusion

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity. While its specific discovery and history are not well-documented, its structural features and the rich chemistry of the pyrazole core position it as a valuable intermediate for the synthesis of novel bioactive molecules. The plausible synthetic routes are efficient and based on well-established chemical principles. The potential applications, particularly in the realm of kinase inhibition and cancer therapy, warrant further investigation into the synthesis and biological evaluation of derivatives of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this and related pyrazole-based scaffolds.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

Predicted Mechanism of Action: 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimers: The following document details a predicted mechanism of action for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine based on the known biological activities of structurally similar compounds. No direct experimental data for this specific molecule was found in the public domain. The proposed mechanism, quantitative data, and experimental protocols are therefore hypothetical and intended to serve as a guide for future research.

Executive Summary

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a novel small molecule with a pyrazole scaffold, a core structure prevalent in many biologically active compounds. Analysis of its structural features—a 1-tert-butyl group, a 3-cyclopropyl group, and a 5-amino group—suggests a strong potential for this compound to act as a kinase inhibitor. This prediction is based on extensive literature on pyrazole derivatives, where similar substitutions have been shown to confer potent and selective inhibitory activity against various protein kinases. This guide outlines the predicted mechanism of action, proposes potential kinase targets, and provides a framework for the experimental validation of these hypotheses.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of analogous pyrazole compounds, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is predicted to be an ATP-competitive kinase inhibitor. The pyrazole core acts as a scaffold, while the substituents are expected to interact with specific residues within the kinase ATP-binding pocket.

-

The Pyrazole Core: The nitrogen atoms of the pyrazole ring are likely to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

-

The 1-tert-butyl Group: This bulky, lipophilic group is predicted to occupy a hydrophobic pocket within the kinase active site. In several documented pyrazole-based inhibitors, a tert-butyl group has been identified as a crucial element for potent binding.[1]

-

The 3-cyclopropyl Group: The cyclopropyl moiety can contribute to binding through hydrophobic interactions and may influence the overall conformation of the molecule, potentially enhancing selectivity for specific kinases.[2][3]

-

The 5-amino Group: The amino group at the 5-position is a common feature in many kinase inhibitors and can act as a hydrogen bond donor, further stabilizing the inhibitor-enzyme complex.[2][3][4]

Predicted Signaling Pathway: Inhibition of the MAPK/JNK Pathway

Given the prevalence of pyrazole derivatives as inhibitors of mitogen-activated protein kinases (MAPKs), a plausible predicted mechanism of action for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.

References

- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic tractability have led to the development of a diverse array of therapeutic agents with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the ongoing research and development of novel pyrazole-derived drugs.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-based compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[2] The selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-2.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 0.045 | 14.715 | 327 | [3] |

| Compound 8b (Thymol-pyrazole hybrid) | 0.043 | 13.588 | 316 | [3] |

| Compound 8g (Thymol-pyrazole hybrid) | 0.045 | 12.06 | 268 | [3] |

| Compound 11 (Pyrazole derivative) | 0.043 | - | - | [4] |

| Compound 12 (Pyrazole derivative) | 0.049 | - | - | [4] |

| Compound 15 (Pyrazole derivative) | 0.045 | - | - | [4] |

| Compound 5f (Pyrazole-pyridazine hybrid) | 1.50 | >100 | >66.7 | [5] |

| Compound 6f (Pyrazole-pyridazine hybrid) | 1.15 | >100 | >86.9 | [5] |

| PYZ10 (Pyrazole-thiourea-benzimidazole hybrid) | 0.0000283 | - | - | [6] |

| PYZ11 (Pyrazole-thiourea-benzimidazole hybrid) | 0.0002272 | - | - | [6] |

Signaling Pathway: Prostaglandin Synthesis Inhibition

The anti-inflammatory action of pyrazole-based COX-2 inhibitors is achieved by blocking the synthesis of prostaglandins. The diagram below illustrates the arachidonic acid cascade and the site of inhibition.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole-based COX-2 Inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader for measuring absorbance or fluorescence

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to each well.

-

Compound Addition: Add serial dilutions of the test compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 20 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 10% trichloroacetic acid in 1 N hydrochloric acid).[7]

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA or a colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Anticancer Activity: Targeting Kinases and Other Key Proteins

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various proteins crucial for cancer cell proliferation, survival, and angiogenesis.

B-Raf Kinase Inhibition

Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in several cancers, including melanoma.[8] Pyrazole-containing compounds, such as Vemurafenib, have been developed as potent and selective inhibitors of mutant B-Raf.[8]

Vemurafenib and other pyrazole-based B-Raf inhibitors block the constitutively active MAPK/ERK signaling pathway in cancer cells, leading to cell cycle arrest and apoptosis.[8]

Caption: Inhibition of the MAPK/ERK Signaling Pathway by Pyrazole-based B-Raf Inhibitors.

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against B-Raf kinase.

Materials:

-

Recombinant active B-Raf V600E enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

MEK1 (inactive) as a substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.

-

Reaction Setup: In a multi-well plate, add the diluted test compound, the B-Raf V600E enzyme, and the MEK1 substrate.[9]

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.[10]

-

Kinase Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at 30°C.[10]

-

Detection: Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[11]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Other Anticancer Targets

Beyond B-Raf, pyrazole derivatives have been shown to inhibit a range of other targets implicated in cancer.

| Target | Compound Example | IC50 (µM) | Cancer Cell Line | Reference |

| EGFR (Epidermal Growth Factor Receptor) | Compound 11 (Pyrazole derivative) | 0.083 | - | [4] |

| Compound 22 (Benzoxazine-pyrazole hybrid) | 0.6124 | - | [12] | |

| Compound 23 (Benzoxazine-pyrazole hybrid) | 0.5132 | - | [12] | |

| Compound 50 (Fused pyrazole derivative) | 0.09 | - | [12] | |

| Topo-1 (Topoisomerase I) | Compound 11 (Pyrazole derivative) | 0.020 | - | [4] |

| CDK2 (Cyclin-Dependent Kinase 2) | Compound 29 (Pyrazolo[1,5-a]pyrimidine) | 10.05 | HepG2 | [12] |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Compound 50 (Fused pyrazole derivative) | 0.23 | - | [12] |

Neuroprotective Activity: Targeting Enzymes in the Central Nervous System

Pyrazole-based compounds are also being investigated for their potential in treating neurodegenerative diseases by targeting key enzymes in the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[14]

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |

| EH7 (Halogenated pyrazoline) | 0.063 | 8.38 | 133.0 | [14] |

| EH6 (Halogenated pyrazoline) | 0.40 | > 22.32 | > 55.8 | [14] |

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment approach for Alzheimer's disease.[15]

Experimental Workflow: General Neuroprotective Agent Screening

The following diagram illustrates a typical workflow for screening pyrazole compounds for neuroprotective activity.

Caption: Experimental Workflow for Screening Neuroprotective Pyrazole Compounds.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The diverse range of biological targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders, underscores the versatility of this heterocyclic core. The quantitative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of pyrazole-based drugs with improved efficacy and safety profiles.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 9. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Due to the absence of direct experimental data in publicly available literature, this document compiles predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. These predictions are derived from the known spectral properties of related pyrazole derivatives, including 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives, and 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | s | 1H | H-4 (pyrazole ring) |

| ~3.5 | br s | 2H | -NH₂ |

| ~1.8 | m | 1H | -CH- (cyclopropyl) |

| ~1.5 | s | 9H | -C(CH₃)₃ (tert-butyl) |

| ~0.8 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.6 | m | 2H | -CH₂- (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-5 (pyrazole ring) |

| ~148 | C-3 (pyrazole ring) |

| ~90 | C-4 (pyrazole ring) |

| ~58 | -C(CH₃)₃ (tert-butyl quaternary) |

| ~30 | -C(CH₃)₃ (tert-butyl methyls) |

| ~8 | -CH- (cyclopropyl) |

| ~6 | -CH₂- (cyclopropyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretching (amine) |

| ~2970 | Strong | C-H stretching (tert-butyl) |

| ~1620 | Medium | N-H bending (amine) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1460 | Medium | C-H bending (tert-butyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | Medium | [M - CH₃]⁺ |

| 123 | High | [M - C₄H₈]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is acquired.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectrum is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), or direct infusion into an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (for GC-MS):

-

A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

An aliquot of the solution is injected into the GC.

Data Acquisition (EI mode):

-

The sample is vaporized and ionized in the source using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques in elucidating the structure of a molecule like 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

Methodological & Application

Application Notes and Protocols for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the evaluation of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a potential kinase inhibitor. While specific public data on the kinase inhibitory activity of this particular compound is limited, the methodologies described herein are based on established assays for analogous pyrazole-based inhibitors and provide a comprehensive framework for its characterization.

Introduction to Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their ability to act as ATP-competitive inhibitors of protein kinases.[1] The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature leveraged in the design of potent and selective inhibitors.[2] Modifications at the N1, C3, and C5 positions of the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-cyclopropyl and 1-tert-butyl substitutions on the pyrazole amine scaffold suggest potential interactions with both hydrophobic and polar regions within a kinase active site. Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[1][2]

Potential Kinase Targets and Signaling Pathways

Given the promiscuous nature of some pyrazole-based scaffolds, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could potentially inhibit a variety of kinases. Based on the activity of structurally related compounds, plausible targets include CDKs, which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[2]

Data Presentation: Inhibitory Activity of Analogous Compounds

No specific IC50 or EC50 values for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine are publicly available. However, the tables below present data for structurally related 3-amino-1H-pyrazole-based inhibitors to provide a reference for expected potency ranges and potential targets.

Table 1: Cellular Potency of 3-cyclopropyl-1H-pyrazol-5-amine Derivatives against CDK16. [2] (Data extracted from studies on N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives where the pyrazole moiety is substituted)

| Compound ID | Modification on Pyrazole Core | Target Kinase | Cellular EC50 (nM) |

| Derivative A | 5-cyclopropyl + pyrimidine linker | CDK16 | 33.0 |

| Derivative B | 5-cyclopropyl + pyrimidine linker | CDK16 | 124.0 |

| Lead Structure | 5-methyl + pyrimidine linker | CDK16 | 18.0 |

Table 2: Biochemical Inhibitory Activity of General Pyrazole-Based Kinase Inhibitors. [3] (This data is for general pyrazole-based compounds and not direct analogs)

| Compound Class | Target Kinase | IC50 (nM) |

| Afuresertib | Akt1 | 0.08 (Ki) |

| Pyrazole Cmpd 3 | ALK | 2.9 |

| Pyrazole Cmpd 6 | Aurora A | 160 |

| Pyrazole Cmpd 17 | Chk2 | 17.9 |

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitor activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (test compound) dissolved in DMSO

-

Staurosporine or other known inhibitor (positive control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

Assay Setup:

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of a mixture containing the kinase and substrate to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell line with a relevant activated kinase pathway

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Target Engagement via Western Blot

This protocol determines if the compound inhibits the phosphorylation of a specific kinase substrate within the cell.

Materials:

-

Cell line expressing the target kinase

-

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (one for the phosphorylated form of the target substrate, one for the total protein)

-